1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting chalcone . Another method involves the reaction of 3,5-dimethoxyphenylacetic acid with formaldehyde and a base, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by influencing the production of reactive oxygen species and interacting with antioxidant enzymes . Additionally, it may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a propen-1-ol group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11-12H,1H2,2-3H3 |
InChI Key |
KXAIPTZKRGFLAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)O)OC |
Origin of Product |
United States |
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